molecular formula Ce2(CO3)3<br>C3Ce2O9 B082857 Cerium(III) carbonate CAS No. 14623-75-7

Cerium(III) carbonate

Cat. No. B082857
CAS RN: 14623-75-7
M. Wt: 460.26 g/mol
InChI Key: GHLITDDQOMIBFS-UHFFFAOYSA-H
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Patent
US05081095

Procedure details

In general, we start with a wet cerium carbonate which is treated with acetic acid to form a cerium acetate. The cerium acetate is dried and calcined suitably at a temperature of about 425° C. to 450° C. to form a high surface area ceric oxide, CeO2 (HSA ceric oxide). A mixture of 70 mole percent high surface area cerium oxide and 30 mole percent of the cerium acetate is then prepared. This mixture is wet milled with alumina in proportions that will ultimately yield about 50 to 80 weight percent alumina and the balance cerium oxide. Small amounts of other materials such as known oxide stabilizers may be added if desired. The wet mixture is milled for a period of time so as to achieve a substantially uniform mixture of the ceric oxide and alumina and cerium acetate. Some of the cerium acetate dissolves in the water and the solution is adsorbed onto the alumina. Ultimately, a mixture of average particle size of about 0.5 to 1 micron is obtained. The viscosity of the milled slurry may be adjusted if necessary, and the material is then applied as a thin layer to the exhaust gas treatment surfaces of a ceramic or metal monolith configured for the treating of automotive engine exhaust gases.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](=[O:4])([O-])[O-:2].[Ce+3:5].[C:6](=[O:9])([O-])[O-:7].[C:10](=[O:13])([O-])[O-:11].[Ce+3]>C(O)(=O)C>[C:1]([O-:2])(=[O:4])[CH3:6].[Ce+3:5].[C:6]([O-:7])(=[O:9])[CH3:10].[C:10]([O-:11])(=[O:13])[CH3:1] |f:0.1.2.3.4,6.7.8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Ce+3].C([O-])([O-])=O.C([O-])([O-])=O.[Ce+3]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)[O-].[Ce+3].C(C)(=O)[O-].C(C)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.